2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole
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Overview
Description
2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole is a heterocyclic compound that features a unique combination of thiophene, pyrazine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with pyrazine-2-thiol in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can take place on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated thiophene derivatives and substituted pyrazine derivatives.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticonvulsant and antinociceptive properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Anticonvulsant Activity: It modulates voltage-gated sodium and calcium channels, reducing neuronal excitability.
Antinociceptive Activity: It interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a role in pain perception.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Shares the thiophene ring and exhibits anticonvulsant activity.
2-((3-Methylthiophen-2-yl)methylene)malononitrile: Contains the thiophene ring and is used in crystal structure studies.
Uniqueness
2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c1-8-2-5-16-11(8)12-15-10(7-17-12)9-6-13-3-4-14-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCPKQLXKGOJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=CS2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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